![molecular formula C15H11N5O2S3 B3004841 N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2034369-48-5](/img/structure/B3004841.png)

N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

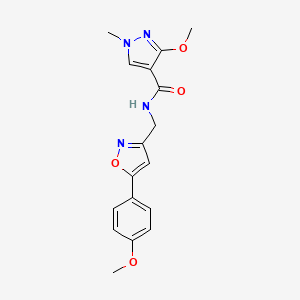

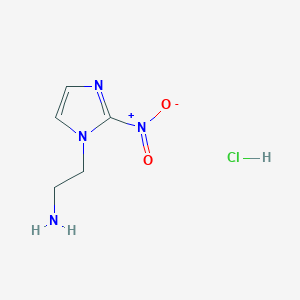

The compound N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a complex molecule that likely exhibits a range of interesting chemical properties and biological activities due to its heterocyclic and sulfonamide components. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related heterocyclic compounds that can provide insight into the potential characteristics of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step reactions starting from simple precursors. For instance, the preparation of bicyclic 4H-[1,2,4]thiadiazines is achieved in good yields through a two-step process beginning with amidines and proceeding through intermediate S-propylsulfilimines or sulfoxides, followed by thermal elimination reactions . Similarly, the synthesis of various heterocycles based on a sulfonamido pyrazole core involves the initial formation of a sulfonamide, followed by condensation with different reagents to yield a variety of unsaturated ketones, semicarbazones, and thiosemicarbazones . These methods could potentially be adapted for the synthesis of the target compound by incorporating the appropriate thiophene and benzo[c][1,2,5]thiadiazole moieties.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds like thiadiazines is characterized by the presence of tautomeric forms and a puckered heterocyclic ring. Single-crystal X-ray analysis reveals that these compounds exist predominantly as 4H tautomers with specific structural features such as hydrogen bonding and quadrupolar interactions . These structural insights can be extrapolated to the compound of interest, suggesting that it may also exhibit tautomerism and possess a three-dimensional structure influenced by intramolecular and intermolecular forces.

Chemical Reactions Analysis

Heterocyclic compounds undergo a variety of chemical reactions that lead to the formation of new rings and functional groups. For example, reactions with hydrazine hydrate, phenyl hydrazine, and hydroxylamine can yield pyrazoles and isoxazoles, while reactions with malononitrile or ammonium acetate can produce pyran or pyridine derivatives . These reactions are indicative of the reactivity of the core heterocyclic structure and suggest that the compound may also participate in similar transformations, potentially leading to a diverse array of derivatives with varied biological activities.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, the properties of related heterocyclic compounds can be inferred. The crystallographic data suggest that these compounds have solid-state structures with specific packing motifs influenced by hydrogen bonding and other non-covalent interactions . The reactivity patterns observed in the synthesis of related compounds indicate that the target compound may also exhibit a range of chemical behaviors, including the formation of multiple tautomeric forms and the ability to engage in diverse chemical reactions .

科学的研究の応用

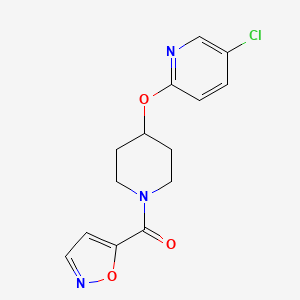

Antiproliferative Activities

Pyrazole-sulfonamide derivatives, including N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide, have been investigated for their antiproliferative activities. Studies have shown that these compounds exhibit cell-selective effects against rat brain tumor cells (C6) and other cancer cell lines. Some derivatives demonstrated broad-spectrum antitumor activity, comparable to commonly used anticancer drugs like 5-fluorouracil and cisplatin (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).

Anti-Inflammatory, Analgesic, and Antioxidant Activities

Derivatives of celecoxib, which include structures similar to N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide, have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Some compounds showed anti-inflammatory and analgesic activities without causing significant tissue damage in liver, kidney, colon, and brain, compared to untreated controls or celecoxib (Küçükgüzel et al., 2013).

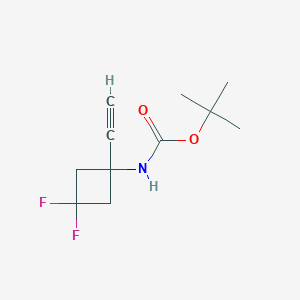

Carbonic Anhydrase Inhibition

Pyrazole carboxylic acid amides of 5-amino-1,3,4-thiadiazole-2-sulfonamide have been synthesized and shown to inhibit carbonic anhydrase isoenzymes. These compounds, including derivatives of N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide, exhibited inhibitory effects on carbonic anhydrase activity, which is significant in medical applications such as diuretics, antiglaucoma, and anticancer therapies (Bülbül, Kasımoğulları, & Küfrevioğlu, 2008).

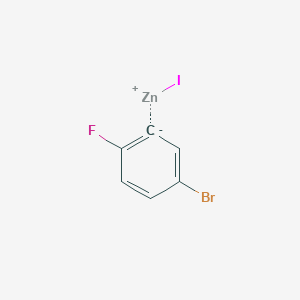

Photovoltaic Applications

Compounds with structures related to N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide have been explored in photovoltaic applications. Conjugated copolymers composed of benzodithiophene and benzothiadiazole derivatives have demonstrated promise for use in bulk heterojunction solar cells, showcasing good solubility, proper thermal stability, moderate hole mobility, and low band gap (Ding et al., 2012).

Catalytic Applications

N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide derivatives have been used as catalysts in chemical synthesis. For instance, they have been applied in the synthesis of various heterocyclic compounds under aqueous media, offering advantages such as high yields, short reaction times, and compliance with green chemistry protocols (Khazaei et al., 2015).

作用機序

Target of Action

Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .

Mode of Action

It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra . The molecular interactions of these compounds in docking studies reveal their suitability for further development .

Biochemical Pathways

Compounds with similar structures have been found to exhibit anti-tubercular activity , suggesting that they may interfere with the biochemical pathways essential for the survival and replication of Mycobacterium tuberculosis.

Result of Action

Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , indicating that they may inhibit the growth and replication of this bacterium.

特性

IUPAC Name |

N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N5O2S3/c21-25(22,13-3-1-2-11-15(13)20-24-19-11)18-8-12-14(17-6-5-16-12)10-4-7-23-9-10/h1-7,9,18H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFPVXLNJUSQIMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCC3=NC=CN=C3C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N5O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea](/img/structure/B3004764.png)

![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide](/img/structure/B3004767.png)

![methyl 6-acetyl-2-[(4-tert-butylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3004770.png)

![4-(2-chlorophenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3004771.png)

![2,2-dimethyl-N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}propanamide](/img/structure/B3004775.png)

![N-cyclopentyl-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3004776.png)